molecular formula C19H21NO4 B12432188 (3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine

(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine

Cat. No.: B12432188
M. Wt: 327.4 g/mol
InChI Key: AUDDBHVKKYSXKU-PKDNWHCCSA-N
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Description

(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv; (+)-Erysotramidine is a complex organic compound belonging to the erythrinan alkaloid family

Preparation Methods

The synthesis of (3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one involves multiple steps and specific reaction conditions. One of the synthetic routes includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction . The reaction conditions typically involve the use of a base solution, cobalt salt solution, tin alkali solution, and ammonia water .

Chemical Reactions Analysis

(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper-catalyzed oxidative dehydrogenative annulation reaction forms 3-aminopyrroles .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .

Comparison with Similar Compounds

(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one can be compared with other similar compounds, such as trifluorotoluene and other erythrinan alkaloids. These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(13bS)-2,11,12-trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one

InChI

InChI=1S/C19H21NO4/c1-22-14-5-4-13-9-18(21)20-7-6-12-8-16(23-2)17(24-3)10-15(12)19(13,20)11-14/h4-5,8-10,14H,6-7,11H2,1-3H3/t14?,19-/m0/s1

InChI Key

AUDDBHVKKYSXKU-PKDNWHCCSA-N

Isomeric SMILES

COC1C[C@@]23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1

Canonical SMILES

COC1CC23C(=CC(=O)N2CCC4=CC(=C(C=C34)OC)OC)C=C1

Origin of Product

United States

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